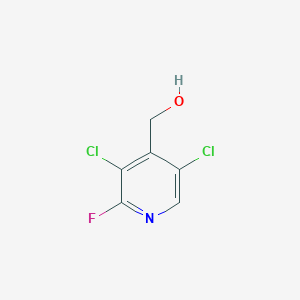

(3,5-Dichloro-2-fluoropyridin-4-yl)methanol

Description

(3,5-Dichloro-2-fluoropyridin-4-yl)methanol is a chemical compound with the molecular formula C6H4Cl2FNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a hydroxymethyl group attached to the pyridine ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Properties

IUPAC Name |

(3,5-dichloro-2-fluoropyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FNO/c7-4-1-10-6(9)5(8)3(4)2-11/h1,11H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQTWYQAWKUGLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)F)Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1360952-47-1 | |

| Record name | (3,5-dichloro-2-fluoropyridin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

One common method involves the reaction of 3,5-dichloro-2-fluoropyridine with formaldehyde in the presence of a base to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(3,5-Dichloro-2-fluoropyridin-4-yl)methanol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction Reactions: The compound can undergo reduction reactions to form derivatives with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that (3,5-Dichloro-2-fluoropyridin-4-yl)methanol and its derivatives may possess anticancer properties by acting as inhibitors of cyclin-dependent kinases (CDKs). CDK9, in particular, has been identified as a target for compounds that can regulate cell proliferation and survival in various cancers such as breast, lung, and colon cancer. The compound's ability to modulate protein kinase activity suggests a therapeutic role in treating malignancies associated with dysregulated CDK activity .

1.2 Treatment of Inflammatory Diseases

The compound has also been investigated for its potential in treating inflammatory diseases. By inhibiting specific pathways involved in inflammation, it may provide therapeutic benefits for conditions such as rheumatoid arthritis and multiple sclerosis. The modulation of inflammatory responses through the inhibition of relevant kinases can lead to reduced symptoms and improved patient outcomes .

Herbicidal Applications

2.1 Broadleaf Weed Control

This compound is structurally similar to known herbicides like fluroxypyr, which is used to control broadleaf weeds and woody brush. The synthetic auxin mechanism of action allows these compounds to disrupt plant growth processes, making them effective for agricultural applications .

Structure-Activity Relationship Studies

3.1 Synthesis of Analogues

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the efficacy of this compound derivatives. These studies focus on modifying the molecular structure to enhance potency against specific targets while minimizing side effects. For instance, variations in halogen substituents or functional groups can significantly affect the biological activity of these compounds .

Case Studies

4.1 Case Study: CDK9 Inhibition

In a study published by the Journal of Medicinal Chemistry, researchers synthesized a series of this compound derivatives and evaluated their inhibitory effects on CDK9. The results demonstrated that certain analogues exhibited potent inhibitory activity with IC50 values in the low micromolar range. This suggests that these compounds could serve as lead candidates for further development into anticancer therapeutics .

4.2 Case Study: Herbicide Efficacy

A field study assessed the effectiveness of this compound as an herbicide against common broadleaf weeds in agricultural settings. The results indicated a significant reduction in weed biomass compared to untreated controls, supporting its potential use as a selective herbicide .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity via CDK inhibition | Potent inhibitors identified in SAR studies |

| Treatment for inflammatory diseases | Potential therapeutic benefits demonstrated | |

| Herbicidal Applications | Control of broadleaf weeds | Significant reduction in weed biomass observed |

| Structure Optimization | Development of derivatives for enhanced efficacy | Variations lead to differing biological activities |

Mechanism of Action

The mechanism of action of (3,5-Dichloro-2-fluoropyridin-4-yl)methanol is not fully understood, but it is believed to interact with specific molecular targets and pathways within biological systems. The presence of electron-withdrawing groups (chlorine and fluorine) on the pyridine ring can influence its reactivity and binding affinity to various enzymes and receptors . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(3,5-Dichloro-2-fluoropyridin-4-yl)methanol can be compared with other fluorinated pyridine derivatives, such as:

3,5-Difluoropyridine: Lacks the hydroxymethyl group and has different reactivity and applications.

3,5-Dichloropyridine: Lacks the fluorine atom and has different chemical properties and uses.

2,4-Dichloro-5-fluoropyridine: Has a different substitution pattern on the pyridine ring, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

(3,5-Dichloro-2-fluoropyridin-4-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of halogen substituents such as chlorine and fluorine can significantly influence the compound's interaction with biological targets, enhancing its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted at positions 3 and 5 with chlorine atoms and at position 2 with a fluorine atom. The hydroxymethyl group at position 4 contributes to its reactivity and potential interactions with biological macromolecules.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The halogen atoms enhance binding affinity due to increased electronegativity and steric effects, which can lead to:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various kinases and enzymes involved in cancer progression.

- Receptor Modulation : The compound may also interact with receptors that play roles in cellular signaling pathways.

Anticancer Properties

Research has indicated that compounds structurally similar to this compound exhibit significant anticancer activity. For example, studies have shown that certain pyridine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways.

| Compound | Cancer Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | 13 | |

| Compound B | Bladder Cancer | 8.4 | |

| Compound C | Prostate Cancer | 5.7 |

Enzyme Interaction Studies

The compound has been evaluated for its ability to bind to various kinases. For instance, it was found that modifications in the pyridine ring could lead to enhanced inhibition of target enzymes involved in cancer metabolism.

Case Studies

- Study on Kinase Inhibition : In a study evaluating the structure-activity relationship (SAR) of pyridine derivatives, this compound was tested for its ability to inhibit p38α MAP kinase activity. Results indicated that modifications at the 4-position significantly enhanced inhibitory potency compared to parent compounds .

- In Vivo Efficacy : Another study demonstrated that compounds similar to this compound showed promising results in vivo, leading to reduced tumor growth in xenograft models. The pharmacokinetic profile suggested adequate bioavailability and sustained action over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.